N-Hydroxythiophene-2-carboximidamide
Overview
Description
Thiophene-2-amidoxime is a heterocyclic compound that features a thiophene ring substituted with an amidoxime group at the second position. The thiophene ring is a five-membered aromatic ring containing one sulfur atom. Amidoximes are known for their ability to release nitric oxide, which has various biological effects .
Mechanism of Action
Target of Action
N-Hydroxythiophene-2-carboximidamide, also known as n’-hydroxy-2-thiophenecarboximidamide, is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in the regulation of immune responses by catalyzing the initial step in the kynurenine pathway, which is the oxidation of tryptophan .
Mode of Action
The compound interacts with IDO1 and inhibits its activity . This interaction prevents the conversion of tryptophan into kynurenine, thereby disrupting the kynurenine pathway
Biochemical Pathways
By inhibiting IDO1, this compound affects the kynurenine pathway . This pathway is involved in the metabolism of tryptophan, an essential amino acid. Disruption of this pathway can have downstream effects on various biological processes, including immune regulation and neuromodulation .
Result of Action
The inhibition of IDO1 by this compound can lead to a decrease in the production of kynurenine and an increase in tryptophan levels . This can affect immune regulation and potentially have anti-tumor effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-amidoxime can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxamide with hydroxylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve thiophene-2-carboxamide in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium carbonate.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of thiophene-2-amidoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-amidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles using oxidizing agents such as lead tetraacetate or silver carbonate.
Reduction: Reduction of thiophene-2-amidoxime can yield corresponding amines.
Substitution: The amidoxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate, silver carbonate.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Thiophene-2-nitrile.
Reduction: Thiophene-2-amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thiophene-2-amidoxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s ability to release nitric oxide makes it valuable in studying biological processes involving nitric oxide.
Medicine: Potential applications in developing drugs that target nitric oxide pathways.
Industry: Used in the production of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Thiophene-2-carboxamide: The precursor to thiophene-2-amidoxime.
Thiophene-2-nitrile: An oxidation product of thiophene-2-amidoxime.
Thiophene-2-amine: A reduction product of thiophene-2-amidoxime.
Uniqueness: Thiophene-2-amidoxime is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release nitric oxide sets it apart from other thiophene derivatives, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
N'-hydroxythiophene-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMNPRXPUZINOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968017 | |
Record name | N'-Hydroxythiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53370-51-7, 1164246-20-1 | |
Record name | N-Hydroxy-2-thiophenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53370-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Hydroxythiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-carboxamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide as an indoleamine 2,3-dioxygenase (IDO) inhibitor?
A1: While the provided research abstract [] does not detail the specific interactions of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide with IDO, it highlights the compound's discovery and development as a novel IDO inhibitor. Generally, IDO inhibitors work by blocking the enzyme's active site, preventing the conversion of tryptophan to kynurenine. This inhibition can have downstream effects on the immune system, as kynurenine is involved in regulating immune responses. Further research is needed to elucidate the precise binding mode and inhibitory kinetics of this specific compound.
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